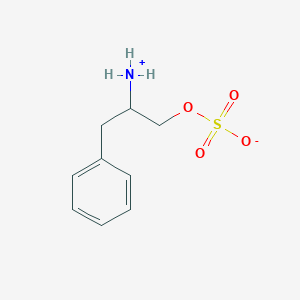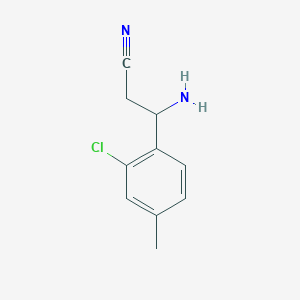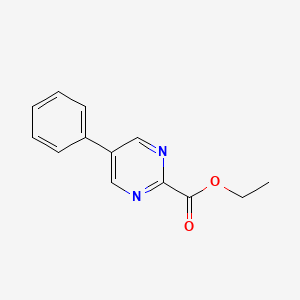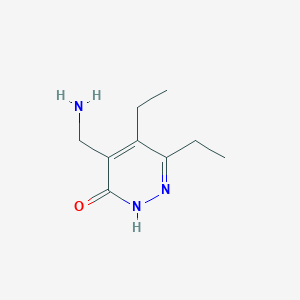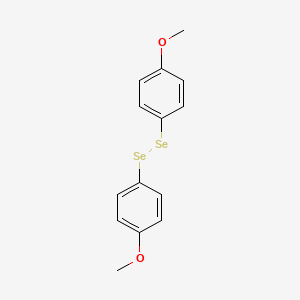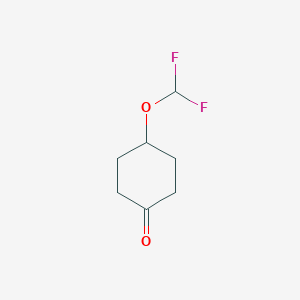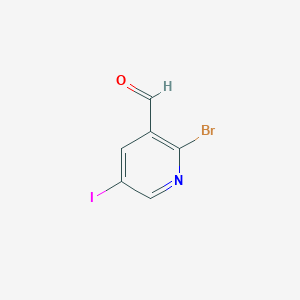
2-Bromo-5-iodonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-iodonicotinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the bromination of 5-iodonicotinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium or copper catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, alcohols, carboxylic acids, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-5-iodonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodonicotinaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms and the aldehyde group makes it a versatile intermediate in organic synthesis. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways depend on the nature of the reactions and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodopyridine
- 2-Bromo-5-iodobenzaldehyde
- 2-Bromo-5-iodopyrimidine
Uniqueness
2-Bromo-5-iodonicotinaldehyde is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H3BrINO |
|---|---|
Molecular Weight |
311.90 g/mol |
IUPAC Name |
2-bromo-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |
InChI Key |
YOVGQSSQKNYHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


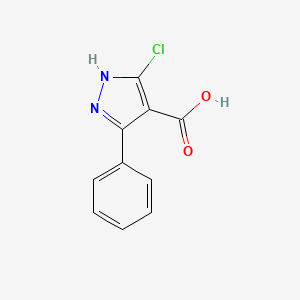
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
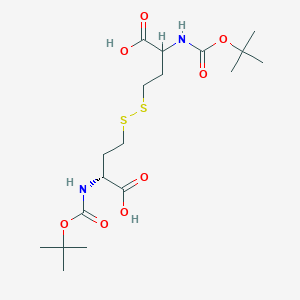
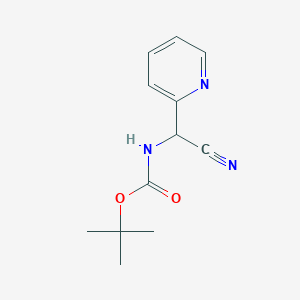
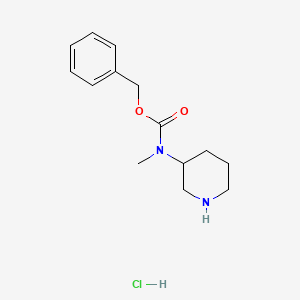
![[4-(2-Amino-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B13026172.png)


